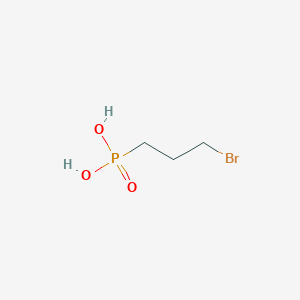

(3-Bromopropyl)phosphonic Acid

Beschreibung

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, which are organic compounds containing phosphorus, are integral to numerous aspects of modern chemistry. wikipedia.org Their applications are diverse, ranging from crucial roles in agriculture as pesticides and herbicides to industrial uses as flame retardants and additives in motor oil. wikipedia.orgwikipedia.orgtaylorandfrancis.com In the realm of medicine, organophosphorus chemistry is pivotal, with compounds like the anticancer drug cyclophosphamide (B585) and antiviral agents demonstrating their therapeutic potential. wikipedia.orgresearchgate.net The defining characteristic of many of these molecules is the phosphorus-carbon (P-C) bond, which imparts unique chemical and physical properties. taylorandfrancis.com

Overview of Phosphonic Acid Derivatives in Advanced Applications

Phosphonic acids and their derivatives are a specific class of organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one phosphoryl P=O double bond) and one carbon atom. d-nb.info This functional group provides a strong chelating ability and high polarity, making these compounds suitable for a wide array of advanced applications. d-nb.infoontosight.ai They are utilized in water treatment to prevent scaling and corrosion, as bone targeting agents in medicine, and for the functionalization of surfaces to create advanced materials with tailored properties. d-nb.infoontosight.ai For instance, phosphonates, which are esters of phosphonic acid, include the widely used herbicide glyphosate (B1671968) and bisphosphonates, a class of drugs for treating osteoporosis. wikipedia.org

Historical Context and Evolution of Research on P-C Bond-Containing Molecules

The exploration of molecules containing a phosphorus-carbon (P-C) bond has a rich history, evolving from early concepts of chemical bonding. In the mid-19th century, the foundational ideas of chemical valencies and the ability of carbon atoms to link together were proposed. jchemrev.com The advent of quantum mechanics in the early 20th century provided a more sophisticated understanding of chemical bonds, with Linus Pauling and John C. Slater developing valence-bond theory. jchemrev.com The synthesis of compounds with P-C bonds has been a continuous area of research, with established methods like the Michaelis-Arbuzov and Michaelis-Becker reactions being fundamental. mdpi.com More recent research has focused on developing new synthetic methodologies for P-C bond formation, driven by the desirable thermal and hydrolytic stability these bonds impart to molecules. mdpi.com

Scope and Core Research Foci Pertaining to (3-Bromopropyl)phosphonic Acid

Research on this compound primarily revolves around its utility as a versatile building block in organic synthesis and a surface-modifying agent in materials science. impurity.com The presence of both a reactive bromine atom and a phosphonic acid group allows for a two-pronged approach in designing new molecules and materials.

Key research areas include:

Surface Functionalization: A major focus is the use of this compound to modify the surfaces of various materials, particularly metal oxides like indium-tin oxide (ITO) and gallium nitride (GaN). acs.org The phosphonic acid group strongly adheres to these surfaces, creating a self-assembled monolayer that can alter the material's properties, such as hydrophobicity and electronic characteristics. acs.orgncsu.edu

Synthesis of Novel Compounds: The bromine atom in this compound can be readily displaced by nucleophiles, enabling the synthesis of a wide range of new phosphonic acid derivatives. This has been exploited to create compounds with potential applications in medicinal chemistry and as intermediates for other complex molecules. cymitquimica.com

Materials Science Applications: In materials science, beyond surface modification, it is explored for creating new hybrid materials and for its role in preventing oxide formation on semiconductor surfaces. acs.orgnih.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-bromopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOIECRVHUDBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402578 | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-09-6 | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromopropyl Phosphonic Acid and Its Precursors

Established Synthetic Pathways for Alkylphosphonic Acids

The preparation of alkylphosphonic acids is a well-documented field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes often involve the initial synthesis of a phosphonate (B1237965) ester, which is subsequently hydrolyzed to the desired phosphonic acid.

Dealkylation Reactions of Dialkyl Phosphonates

The cleavage of the ester groups from dialkyl phosphonates is a common and effective final step in the synthesis of phosphonic acids. Two principal methods are widely employed: harsh acidic hydrolysis and the milder McKenna procedure. science.gov

A straightforward and frequently used method for the dealkylation of dialkyl phosphonates is hydrolysis under strong acidic conditions. This typically involves refluxing the phosphonate ester with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). mdpi.com The reaction proceeds in a stepwise manner, with the hydrolysis of the second ester group being the rate-determining step. mdpi.com

For instance, the synthesis of (3-bromopropyl)phosphonic acid can be achieved by the acidic hydrolysis of its corresponding diethyl ester, diethyl (3-bromopropyl)phosphonate. This process involves treating the ester with concentrated HCl to cleave the two ethyl groups, yielding the final phosphonic acid. While effective, the harsh conditions of this method may not be suitable for substrates containing acid-sensitive functional groups. mdpi.com

Table 1: Research Findings on Acidic Hydrolysis of Dialkyl Phosphonates

| Starting Material | Reagent | Conditions | Product | Key Findings |

|---|---|---|---|---|

| Diethyl (3-bromopropyl)phosphonate | Concentrated HCl | Reflux | This compound | A standard method for preparing the target compound from its ester. |

A significantly milder alternative to acidic hydrolysis is the McKenna reaction, which employs bromotrimethylsilane (B50905) (BTMS) for the dealkylation of phosphonate esters. sigmaaldrich.comnih.gov This two-step procedure is known for its efficiency and compatibility with a wider range of functional groups. nih.gov

In the first step, the dialkyl phosphonate is treated with BTMS, which converts the alkyl ester groups into bis(trimethylsilyl) phosphonate esters. nih.gov This transesterification is typically carried out in a dry, non-protic solvent such as acetonitrile (B52724) or dichloromethane. nih.govresearchgate.net The resulting silylated intermediate is then readily hydrolyzed in a second step by the addition of a protic solvent like methanol (B129727) or water, yielding the final phosphonic acid. nih.govresearchgate.net This method is advantageous as it avoids the use of strong acids and high temperatures. nih.gov However, prolonged reaction times can sometimes lead to side reactions, such as the N-alkylation of susceptible functional groups by the alkyl bromide generated in situ. nih.gov

Table 2: Key Aspects of the McKenna Procedure

| Step | Reagent | Solvent | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1. Silylation | Bromotrimethylsilane (BTMS) | Acetonitrile, Chloroform | Bis(trimethylsilyl) phosphonate | Anhydrous conditions are crucial for this step. nih.gov |

Direct Methods Employing Phosphorous Acid (H₃PO₃)

Alkylphosphonic acids can also be synthesized directly through the addition of phosphorous acid (H₃PO₃) to olefins. This method offers a one-step route to the target compounds, circumventing the need for esterification and subsequent hydrolysis. google.com The reaction is typically initiated by free-radicals, often generated from azo compounds. google.com

This process involves reacting phosphorous acid with short-chain olefins, such as ethylene (B1197577) or propylene, either in a melt of the phosphorous acid or in a suitable solvent like acetic acid. google.comjustia.com The reaction is generally carried out under pressure at elevated temperatures. google.com This approach is advantageous as it is atom-economical and avoids the generation of halogenated by-products. google.com However, reactions with longer-chain olefins have been reported to result in lower yields and a greater number of side reactions. google.comjustia.com

Oxidation of Phosphinic Acids

Another synthetic route to phosphonic acids involves the oxidation of the corresponding phosphinic acids [R₂P(O)H]. beilstein-journals.org This method provides a way to increase the oxidation state of the phosphorus atom to yield the desired phosphonic acid functionality. Various oxidizing agents can be employed for this transformation. For instance, a non-catalytic hydroalumination of an olefin followed by treatment with phosphorus trichloride (B1173362) (PCl₃) and subsequent oxidation with sulfuryl chloride (SO₂Cl₂) can produce a phosphonic acid anhydride (B1165640), which upon hydrolysis yields the alkylphosphonic acid. rsc.orgrsc.org

Targeted Synthesis of this compound Precursors

The most common precursor for the synthesis of this compound is its diethyl ester, diethyl (3-bromopropyl)phosphonate. cymitquimica.com This intermediate is typically prepared via a Michaelis-Arbuzov-type reaction.

The synthesis involves the reaction of triethyl phosphite (B83602) with 1,3-dibromopropane (B121459). In this reaction, the triethyl phosphite acts as a nucleophile, attacking one of the carbon atoms of 1,3-dibromopropane and displacing a bromide ion to form the C-P bond. This reaction is a well-established method for forming carbon-phosphorus bonds. nih.gov Alternatively, reacting 3-bromopropyl bromide with diethyl phosphite can also yield the desired product. Diethyl (3-bromopropyl)phosphonate is a colorless to pale yellow liquid that is soluble in organic solvents and serves as a key building block due to the reactivity of its bromine atom in nucleophilic substitution reactions. sigmaaldrich.comcymitquimica.com

Table 3: List of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1190-09-6 | C₃H₈BrO₃P |

| Diethyl (3-bromopropyl)phosphonate | 1186-10-3 | C₇H₁₆BrO₃P |

| Phosphorous Acid | 13598-36-2 | H₃PO₃ |

| Bromotrimethylsilane | 2857-97-8 | C₃H₉BrSi |

| Hydrochloric Acid | 7647-01-0 | HCl |

| Hydrobromic Acid | 10035-10-6 | HBr |

| Triethyl phosphite | 122-52-1 | C₆H₁₅O₃P |

| 1,3-Dibromopropane | 109-64-8 | C₃H₆Br₂ |

| Diethyl phosphite | 762-04-9 | C₄H₁₁O₃P |

| Phosphorus trichloride | 7719-12-2 | PCl₃ |

Preparation of Diethyl (3-Bromopropyl)phosphonate via S-Alkylation

While the term "S-alkylation" typically refers to the formation of a carbon-sulfur bond, the primary synthesis of diethyl (3-bromopropyl)phosphonate does not proceed via this pathway. Instead, this precursor is most commonly synthesized through the Michaelis-Arbuzov reaction. However, diethyl (3-bromopropyl)phosphonate is a valuable reagent for the S-alkylation of various sulfur-containing nucleophiles, leading to the formation of thioether phosphonates.

An efficient method for the S-alkylation of 5-aryl-1H-1,2,4-triazole-3-thiones with diethyl (3-bromopropyl)phosphonate has been reported. researchgate.netrsc.org This reaction, catalyzed by nano-Fe2O3, proceeds chemoselectively in water under ligand- and base-free conditions, offering a green and efficient route to novel thioether phosphonate derivatives. researchgate.netrsc.org The reaction demonstrates high yields across a range of substituted triazoles. researchgate.net

Table 1: Nano-Fe2O3-Catalyzed S-Alkylation of 5-Aryl-1H-1,2,4-triazole-3-thiones with Diethyl (3-Bromopropyl)phosphonate researchgate.net

| Entry | Triazole Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Diethyl (3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonate | 92 |

| 2 | 4-Methylphenyl | Diethyl (3-((5-(p-tolyl)-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonate | 90 |

| 3 | 4-Methoxyphenyl | Diethyl (3-((5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonate | 88 |

| 4 | 4-Chlorophenyl | Diethyl (3-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonate | 91 |

| 5 | 4-Bromophenyl | Diethyl (3-((5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonate | 87 |

Another example involves the S-alkylation of thiols. For instance, the reaction of 1-hexanethiol (B106883) with diethyl (3-bromopropyl)phosphonate in the presence of a base like potassium tert-butoxide in THF yields the corresponding thioether phosphonate. rsc.org

Synthesis of ω-Haloalkylphosphoryl Compounds

A general and optimized method for the synthesis of ω-haloalkylphosphoryl compounds, including diethyl (3-bromopropyl)phosphonate, is the Michaelis-Arbuzov reaction. tandfonline.com This reaction typically involves the treatment of an α,ω-dihaloalkane with a trialkyl phosphite. tandfonline.com To favor mono-substitution and avoid the formation of di-phosphonated byproducts, a large excess of the dihaloalkane was traditionally used. tandfonline.com

However, an optimized procedure involves the slow, dropwise addition of triethyl phosphite to one equivalent of the α,ω-dibromoalkane at an elevated temperature (e.g., 140 °C). tandfonline.com This method provides good yields of the desired ω-bromoalkylphosphonate while minimizing di-substitution. tandfonline.com

Table 2: Optimized Synthesis of Diethyl ω-Bromoalkylphosphonates tandfonline.com

| α,ω-Dibromoalkane | Product | Yield (%) |

|---|---|---|

| 1,3-Dibromopropane | Diethyl (3-bromopropyl)phosphonate | 75 |

| 1,4-Dibromobutane | Diethyl (4-bromobutyl)phosphonate | 80 |

| 1,5-Dibromopentane | Diethyl (5-bromopentyl)phosphonate | 82 |

| 1,6-Dibromohexane | Diethyl (6-bromohexyl)phosphonate | 85 |

The synthesized ω-haloalkylphosphonates can undergo intramolecular cyclization to form 1,2-oxaphospholanes or 1,2-oxaphosphorines, with the reaction outcome being dependent on factors such as solvent polarity and temperature. nih.gov

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The bromine atom and the phosphonic acid moiety in this compound and its esters serve as versatile handles for a wide array of chemical modifications, enabling the synthesis of diverse functionalized derivatives.

Chemical Transformations of the Bromine Moiety for Secondary Functionalization

The bromine atom in diethyl (3-bromopropyl)phosphonate is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone for creating more complex molecules.

For example, diethyl (3-bromopropyl)phosphonate can be used to functionalize viologens for applications in redox flow batteries. researchgate.net The synthesis involves the substitution of the bromine with 4,4′-bipyridine, followed by deprotection of the phosphonate esters to yield the phosphonated viologen. researchgate.net

The bromine can also be displaced by other nucleophiles. For instance, reaction with sodium imidazolide (B1226674) leads to the formation of an imidazolyl-substituted phosphonate. google.com Furthermore, monolayers of this compound can be chemically modified, demonstrating the conversion of the terminal bromo group to other functionalities. sigmaaldrich.com

Synthesis of γ-Borono Phosphonate Analogs from Halogenated Precursors

A novel class of functionalized phosphonates includes γ-borono phosphonate analogs, which have been synthesized as isosteres of biologically active molecules like fosmidomycin. researchgate.net The synthesis of these analogs utilizes a halogenated precursor. researchgate.net

The synthetic route commences with a halogenated boronic acid precursor which is then subjected to substitution with a phosphonate nucleophile, such as dibenzyl phosphonate. researchgate.net This key step introduces the phosphonate moiety to the carbon backbone. Subsequent deprotection of the phosphonate esters, for example, using boron trichloride, yields the final γ-borono phosphonate. researchgate.net

Table 3: Key Steps in the Synthesis of a γ-Borono Phosphonate Analog researchgate.net

| Step | Reactants | Product | Yield (%) |

|---|---|---|---|

| 1 | Halogenated Boronic Acid Precursor, Dibenzyl Phosphonate | Dibenzyl (γ-borono)propylphosphonate | 50 |

| 2 | Dibenzyl (γ-borono)propylphosphonate, Boron Trichloride | γ-Borono Phosphonic Acid | 63 |

Formation of Phosphonamidate and Phosphinolactam Derivatives

This compound derivatives are valuable starting materials for the synthesis of cyclic phosphonamidates and phosphinolactams, which are phosphorus analogs of lactams. These heterocyclic compounds are of interest due to their potential biological activities.

One strategy to synthesize a γ-phosphonolactam involves the initial conversion of diethyl (3-bromopropyl)phosphonate to an ethyl N-alkyl-(3-bromopropyl)phosphonamidate. rsc.org This is achieved by monochlorination with phosphorus pentachloride followed by aminolysis with an amine, such as methylamine. rsc.org The resulting phosphonamidate can then undergo intramolecular cyclization upon treatment with a base like sodium hydride to form the desired 2-ethoxy-1-methyl-γ-phosphonolactam. rsc.org

Phosphonodiamides can also serve as precursors to phosphonic acids and their derivatives. The use of chiral diamines can act as a chiral auxiliary to control the stereochemistry of the resulting aminophosphonic acids.

Reactivity and Mechanistic Investigations of 3 Bromopropyl Phosphonic Acid

Nucleophilic Substitution Reactions Involving the Terminal Bromine Atom

The presence of a terminal bromine atom on the propyl chain makes (3-bromopropyl)phosphonic acid susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. The bromine atom acts as a good leaving group, allowing for the introduction of a wide variety of functional groups through reaction with different nucleophiles.

Kinetics and Stereochemistry of Substitution Pathways

The reaction at the primary carbon atom bonded to the bromine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This is a concerted, one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org

The kinetics of this reaction are second-order, meaning the rate is dependent on the concentration of both the this compound substrate and the attacking nucleophile. libretexts.org The SN2 pathway is characterized by a specific stereochemical outcome: an inversion of configuration at the reaction center. libretexts.org As the nucleophile attacks from the backside relative to the leaving group, the molecule essentially turns inside out. libretexts.org While the carbon atom bearing the bromine in this compound is not a stereocenter itself, this principle of backside attack is a defining feature of its substitution reactions.

Reaction with Azide (B81097) for Azido-Functionalization

A significant example of nucleophilic substitution is the reaction with the azide ion (N₃⁻) to achieve azido-functionalization. The azide ion is an excellent nucleophile for SN2 reactions, being more nucleophilic than amines, and reacts efficiently with primary alkyl halides. masterorganicchemistry.com

The reaction of this compound with an azide salt, such as sodium azide, results in the displacement of the bromide ion and the formation of (3-azidopropyl)phosphonic acid. This transformation is a key step in "click chemistry," where the newly introduced azide group can readily undergo a cycloaddition reaction with an alkyne to form a stable triazole ring. masterorganicchemistry.comumw.edu This method has been used to attach ligands to surfaces functionalized with this compound. umw.edu The synthesis often proceeds in a two-step process where an organic halide is first converted to an organic azide, which can then be used in further coupling reactions. nih.gov

Intramolecular Cyclization Phenomena of ω-Haloalkylphosphonates

Derivatives of this compound, particularly its esters, are known to undergo intramolecular cyclization. researchgate.net This process involves the nucleophilic attack of an oxygen atom from the phosphonate (B1237965) group on the electrophilic carbon atom bearing the halogen. researchgate.net

Formation of 1,2-Oxaphospholane and 1,2-Oxaphosphorine Rings

The intramolecular cyclization of diethyl (3-bromopropyl)phosphonate, an ester of the title acid, leads to the formation of a five-membered ring known as 2-ethoxy-2-oxo-1,2-oxaphospholane, with the concurrent release of ethyl bromide. researchgate.netbeilstein-journals.orgnih.gov The formation of five-membered rings is generally favored over three-, four-, or six-membered rings in such cyclizations. rsc.org The analogous cyclization of a four-carbon chain, such as from a 4-bromobutylphosphonate, would result in a six-membered 1,2-oxaphosphorine ring. researchgate.net These cyclic phosphonates, or γ-phostones, are important heterocyclic motifs. researchgate.net

Influence of Solvent Polarity and Halogen Ions on Cyclization

The rate of intramolecular cyclization is significantly influenced by the surrounding environment, particularly the polarity of the solvent. researchgate.net Studies on diethyl (3-bromopropyl)phosphonate have shown that the process is much faster in polar solvents like dimethylformamide (DMF) compared to less polar solvents such as toluene. researchgate.net

The increased rate in polar solvents is attributed to the greater polarization of the C-Br bond, which makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the phosphoryl oxygen. researchgate.netrsc.orgmdpi.com This effect can be observed spectroscopically. As solvent polarity increases, the NMR signals for the protons and the carbon of the BrCH₂- fragment shift downfield, indicating increased polarization. researchgate.net

| Solvent | 1H NMR (δ, CH₂Br) | 13C NMR (δ, C-Br) | 31P NMR (δ) |

|---|---|---|---|

| CDCl₃ (Chloroform-d) | 3.48 | 26.1 | 31.4 |

| CD₃CN (Acetonitrile-d₃) | 3.60 | 26.9 | 32.1 |

The presence of halide ions in the solution can also affect the stability of the starting ω-haloalkylphosphonate and influence the rate of cyclization. researchgate.net

Reactivity of the Phosphonic Acid Moiety

The phosphonic acid group (-PO(OH)₂) is the other key reactive site in the molecule. This group imparts several important chemical properties. It can participate in acid-base reactions and can be deprotonated. rsc.org

One of the most significant reactions of the phosphonic acid moiety is its ability to strongly bind to metal oxide surfaces. This property is widely used for surface functionalization, for example, modifying indium-tin oxide (ITO) electrodes or preventing gallium oxide formation on gallium nitride (GaN) surfaces. science.gov The phosphonic acid group can also undergo esterification reactions. cymitquimica.com The preparation of phosphonic acids themselves often involves the dealkylation of dialkyl phosphonate esters, commonly achieved under acidic conditions or through the McKenna procedure, which uses bromotrimethylsilane (B50905) followed by methanolysis. science.gov

Coordination Chemistry with Metal Cations

This compound exhibits versatile coordination behavior, primarily through its phosphonic acid moiety, which can bind effectively to a variety of metal cations. The P-O-H groups can be deprotonated to form phosphonate anions, which act as robust ligands for metal ions. This interaction is fundamental to its application in surface functionalization and nanoparticle stabilization.

The phosphonic acid group is known to form strong bonds with metal oxides. For instance, it has been employed to functionalize the surfaces of indium-tin oxide (ITO) electrodes and gallium nitride (GaN) materials. science.gov In the case of GaN, this compound serves to passivate the surface by coordinating to Ga³⁺ sites, which can reduce surface oxidation and enhance the material's photoluminescence. science.gov This strong affinity for metal oxides also allows it to be used as a coating for metal oxide nanoparticles, such as those of cobalt, zinc, copper, and manganese, improving their colloidal stability. nih.gov

The coordination of the phosphonate group to metal centers can occur through various binding modes. While specific structural studies for this compound complexes are not extensively detailed in the literature, related phosphonate ligands in titanium oxo clusters have been shown to adopt several coordination geometries. nih.gov These include the 3.111 binding mode, where the three phosphonate oxygen atoms bind to three different metal centers, and the 4.211 mode, where one ligand bridges two titanium atoms. nih.gov It is anticipated that this compound would exhibit similar monodentate and bidentate chelation or bridging interactions with divalent and trivalent metal cations. The dual functionality of the molecule, with the terminal bromine atom, allows for subsequent chemical modifications after the phosphonic acid group has been coordinated to a metal center.

Table 1: Examples of Metal Interactions with this compound and Related Phosphonates

| Metal/Metal Oxide | Application/Interaction | Observed/Expected Coordination | Reference |

|---|---|---|---|

| Gallium Nitride (GaN) | Surface functionalization and passivation | Coordination to Ga³⁺ sites | science.gov |

| Indium-Tin Oxide (ITO) | Electrode surface modification | Strong binding to the metal oxide surface | |

| Divalent Metals | Chelation | Bidentate or bridging coordination | |

| Titanium (Ti) | Formation of titanium oxo clusters (from diethyl ester) | 3.111 and 4.211 binding modes | nih.gov |

| Metal Oxide Nanoparticles (Co, Zn, Cu, Mn) | Surface passivation and stabilization | Surface complexation | nih.gov |

Supramolecular Assembly and Hydrogen Bonding Interactions

The phosphonic acid group is a highly effective functional group for directing supramolecular assembly due to its capacity to act as both a hydrogen bond donor (P-O-H) and acceptor (P=O). beilstein-journals.orgnih.gov This dual nature facilitates the formation of extensive and robust hydrogen-bonding networks, which are central to the crystalline structures and self-assembly of phosphonic acids. researchgate.netmdpi.com

In the solid state, phosphonic acids, including this compound, are expected to form highly ordered structures stabilized by intermolecular hydrogen bonds. Common motifs observed in the crystal structures of various phosphonic acids include infinite ladder-like "double H-bonded" chains, "triple H-bonded" chains, and two-dimensional sheets. researchgate.netmdpi.com In these arrangements, each phosphonic acid molecule typically engages with multiple neighbors. For instance, in some structures, discrete dimers are formed through very short P-O-H···O=P hydrogen bonds, which then interconnect to form extended layers. acs.org The strength of these hydrogen bonds in self-associates of phosphinic acids, which are structurally related, can be as high as 30 kcal mol⁻¹ per bond. researchgate.net

In solution, particularly in polar aprotic solvents, phosphonic acids can form various self-associates, such as dimers, trimers, and highly symmetric cage-like tetramers held together by numerous O-H···O hydrogen bonds. researchgate.netmdpi.com The specific nature of the alkyl or aryl substituent can influence the geometry and stability of these assemblies. mdpi.com Furthermore, the ability of phosphonic acids to form self-assembled monolayers (SAMs) on various metal oxide surfaces is a direct consequence of both the strong coordination to the surface and the intermolecular hydrogen bonding between adjacent phosphonic acid molecules within the monolayer. mdpi.comresearchgate.net These interactions contribute to the formation of dense, ordered layers. researchgate.net

Table 2: Common Hydrogen Bonding Motifs in Crystalline Phosphonic Acids

| Motif | Description | Reference |

|---|---|---|

| Double H-bonded Chains | Infinite ladder-like structures formed by pairs of hydrogen bonds between adjacent molecules. | researchgate.netmdpi.com |

| Triple H-bonded Chains | More complex chain structures involving three hydrogen bonds per molecule. | mdpi.com |

| 2D Sheets | Extended two-dimensional networks created by extensive intermolecular hydrogen bonding. | researchgate.netmdpi.com |

| Cage-like Tetramers | Symmetric, stable complexes formed in solution, held by multiple hydrogen bonds. | mdpi.com |

Acid-Catalyzed Reactions and Stability Considerations

This compound demonstrates considerable stability in acidic environments. This characteristic is highlighted by its synthesis, which often involves the hydrolysis of its corresponding ester, diethyl (3-bromopropyl)phosphonate, under strongly acidic conditions using reagents like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). The successful formation of the phosphonic acid under these harsh conditions indicates that the phosphonic acid group and the carbon-bromine bond are largely resistant to cleavage in strong acid. science.gov

Further evidence of its stability is found in its application in the surface treatment of semiconductors. For example, it has been used as an additive in phosphoric acid etches for gallium nitride (GaN). science.govscience.gov In this process, the compound persists in the highly acidic solution to functionalize the GaN surface as it is being etched, leading to improved surface properties. science.govscience.gov Materials functionalized with phosphonic acids, in general, show enhanced chemical stability in highly acidic solutions due to the inert nature of the phosphorus-oxygen-metal bonds formed. science.gov

The rate of hydrolysis of phosphonate esters is known to be pH-dependent. nih.gov While acidic hydrolysis of the esters is a common synthetic route to this compound, the stability of the final product in acid is notable. nih.gov In contrast to its stability in acid, the C-Br bond in this compound can be susceptible to hydrolysis under alkaline conditions, which can lead to the formation of (3-hydroxypropyl)phosphonic acid. The compound is generally stable under normal conditions but should be kept away from strong oxidizing agents. tcichemicals.com Hazardous decomposition products upon heating can include carbon oxides, phosphorus oxides, and hydrogen bromide. tcichemicals.com

Table 3: Stability of this compound under Different Conditions

| Condition | Stability/Reactivity | Products of Reaction/Decomposition | Reference |

|---|---|---|---|

| Strong Acid (e.g., conc. HCl) | Stable | - | science.gov |

| Alkaline Conditions | C-Br bond can hydrolyze | (3-Hydroxypropyl)phosphonic acid | |

| Normal Conditions | Stable | - | tcichemicals.com |

| Heating | Decomposes | Carbon monoxide, Carbon dioxide, Oxides of phosphorus, Hydrogen bromide | tcichemicals.com |

| Presence of Oxidizing Agents | Incompatible | - | tcichemicals.com |

Advanced Applications of 3 Bromopropyl Phosphonic Acid in Materials Science and Surface Chemistry

Surface Functionalization of Semiconductor Materials

The ability of (3-Bromopropyl)phosphonic acid to form robust self-assembled monolayers (SAMs) on various substrates is central to its application in modifying semiconductor materials. The phosphonic acid head group forms strong covalent or dative bonds with metal oxide surfaces, providing a stable and well-defined interface for tailoring surface properties.

A notable application of this compound is the in situ functionalization of Gallium Nitride (GaN) surfaces. nih.govacs.orgacs.org This process involves adding the compound directly to a phosphoric acid etching solution. nih.govacs.orgacs.org This technique allows for the simultaneous etching and surface modification of GaN, a wide-bandgap semiconductor crucial for modern electronics and optoelectronics. nih.gov The functionalization aims to modulate the emission properties and control oxide formation on the GaN surface. nih.govacs.org Researchers have successfully applied this method to both polar (c-plane) and nonpolar (a-plane) GaN, demonstrating a versatile approach to tuning the material's optical and physical characteristics. nih.govacs.orgacs.org

The treatment of GaN surfaces with this compound during etching has been shown to significantly enhance the material's photoluminescence (PL). nih.govresearchgate.net This improvement is particularly evident in polar GaN samples, which are the foundation of most commercial LEDs. acs.orgled-professional.com By coating polar GaN with a self-assembling layer of phosphonic groups, researchers have increased luminescence without raising the energy input. led-professional.com This enhancement is attributed to the passivation of surface states that would otherwise act as non-radiative recombination centers, thereby making the radiative recombination process more efficient. nih.gov This technique offers a promising pathway to fabricating brighter and more efficient LEDs. led-professional.com

Table 1: Effects of In Situ GaN Functionalization with this compound

| Property | Observation | Impact on Device Performance |

| Photoluminescence (PL) | Improved PL emission for polar GaN samples. nih.govacs.orgresearchgate.net | Increased brightness and efficiency in LEDs. led-professional.com |

| Gallium Oxide Formation | Lower amounts of gallium oxide detected post-treatment. nih.govacs.orgacs.org | Enhanced chemical stability and device longevity. led-professional.com |

| Surface Hydrophobicity | Greater hydrophobicity observed. nih.govacs.orgacs.org | Improved resilience to environmental factors. led-professional.com |

| Surface Roughness (Nonpolar GaN) | Increased surface depressions on thin nonpolar GaN layers. nih.govacs.orgamazonaws.com | Sensitivity to defect density influences etching outcome. nih.gov |

A key challenge in GaN processing is the spontaneous formation of a native gallium oxide layer, which can degrade device performance and stability. The in situ functionalization process using this compound effectively mitigates this issue. nih.govacs.orgacs.org Surface characterization using X-ray photoelectron spectroscopy (XPS) confirms lower amounts of gallium oxide on treated surfaces. nih.govacs.orgresearchgate.net Concurrently, the treatment imparts greater hydrophobicity to the GaN surface, as verified by water contact angle measurements. nih.govacs.orgacs.org This increased water repellency enhances the material's stability by making it less susceptible to chemical reactions with its environment. led-professional.com

The effectiveness of the in situ functionalization is also influenced by the intrinsic properties of the GaN material, such as its crystal orientation and defect density. nih.govacs.orgacs.org Studies have revealed that thin nonpolar GaN layers grown on sapphire substrates are particularly sensitive to the etching treatments. nih.govacs.orgacs.org This heightened sensitivity is linked to higher densities of defects like stacking faults and threading dislocations, which can lead to the formation of large surface depressions during the process. nih.govacs.orgacs.org In contrast, high-quality, free-standing bulk GaN shows a different response. nih.gov These findings underscore the importance of material quality and crystal orientation in predicting the outcome of the surface functionalization. nih.govacs.org

Beyond GaN, this compound is used to functionalize another cornerstone semiconductor: silicon. Grafting monolayers onto an oxide-free, hydrogen-terminated silicon surface is challenging due to the surface's high reactivity and vulnerability to re-oxidation in ambient conditions. acs.org Traditional methods often rely on organic solvents, which can introduce contaminants and affect monolayer quality. acs.org

To overcome the challenges of functionalizing oxide-free silicon, a novel process utilizing supercritical carbon dioxide (SCCO₂) has been developed. acs.org In this method, SCCO₂ acts as both an inert processing environment and a carrier fluid for delivering this compound to the hydrogen-terminated silicon surface. acs.org This approach prevents unwanted surface oxidation during the grafting process. acs.org The result is the successful formation of a covalently bound monolayer, which has been physically and chemically characterized to confirm its integrity. acs.org This SCCO₂-based method represents a green, scalable, and single-step technique for producing stable organophosphonic acid monolayers on oxide-free silicon, opening avenues for applications in monolayer doping and the development of highly selective biochemical sensors. acs.org

Grafting of Organophosphonic Acid Monolayers on Oxide-Free Silicon Surfaces

Secondary Functionalization of Surface-Bound Bromine Groups

Once this compound is anchored to a substrate as a self-assembled monolayer (SAM), the surface becomes decorated with a layer of reactive alkyl bromide groups. These terminal bromine atoms are valuable chemical intermediates that allow for a wide variety of secondary modification reactions, transforming the generic bromo-terminated surface into a highly specific and functional interface. This two-step approach—initial SAM formation followed by chemical conversion—circumvents the need to synthesize complex phosphonic acid precursors for every desired functionality. researchgate.net

The primary routes for secondary functionalization include nucleophilic substitution reactions and surface-initiated polymerizations.

Nucleophilic Substitution: The bromine atom is a good leaving group, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of diverse chemical functionalities onto the surface. For instance, a this compound monolayer on an oxide-free silicon surface has been successfully functionalized by substituting the bromine with a hydroxyl group. acs.org Research on bromo-terminated monolayers on porous aluminum oxide has demonstrated the conversion to various functional groups, including azides, alkynes, alkenes, thiols, and isothiocyanates, creating platforms suitable for subsequent (bio)functionalization. researchgate.net While much of the foundational work has been on silane-based SAMs, the principles are directly applicable to phosphonate (B1237965) systems. Studies have shown quantitative conversion of bromine functionalities by reacting them with nucleophiles such as potassium thiocyanate (B1210189) (KSCN) and sodium azide (B81097) (NaN₃). researchgate.net

Surface-Initiated Polymerization: The terminal bromine group can act as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This "grafting from" approach allows for the growth of dense polymer brushes directly from the surface. A phosphonic acid-based initiator with a terminal bromide has been used to graft poly(methyl methacrylate) (PMMA) brushes from the surface of magnetite nanoparticles. nih.gov This method enables precise control over the thickness and density of the polymer film, tailoring the surface properties for specific applications. rsc.orgacs.orgibm.com

| Reaction Type | Reagent/Method | Resulting Surface Functionality | Application Example | Reference |

| Nucleophilic Substitution | Hydroxide | Hydroxyl (-OH) | Altering surface wettability | acs.org |

| Sodium Azide (NaN₃) | Azide (-N₃) | "Click" chemistry handle | researchgate.netresearchgate.net | |

| Potassium Thiocyanate (KSCN) | Thiocyanate (-SCN) | Ligand for metal coordination | researchgate.net | |

| 4-fluorothiophenol | Thioether | Secondary monolayer grafting | acs.org | |

| Surface-Initiated Polymerization | ATRP of Methyl Methacrylate | Poly(methyl methacrylate) brushes | Creating stable polymer coatings | nih.gov |

Self-Assembled Monolayers (SAMs) on Metal Oxide Substrates

The phosphonic acid group has a strong affinity for a wide variety of metal and metal oxide surfaces, including alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), zinc oxide (ZnO), and indium tin oxide (ITO). nih.govresearchgate.net This allows this compound to form dense, well-ordered self-assembled monolayers (SAMs) that covalently bind to these substrates, effectively modifying their surface properties. nih.gov The formation process often involves an initial adsorption of the phosphonic acid onto the surface, followed by a thermal annealing step to drive the condensation reaction and form robust metal–O–P bonds. nih.gov

Comparison with Alkoxysilane Linking Groups for Robustness and Stability

In the field of surface modification on oxide substrates, organosilanes (typically alkoxysilanes) and organophosphonates are the two most prominent classes of anchoring groups. While both can form covalent bonds with surface hydroxyl groups, phosphonic acids often exhibit superior performance, particularly in terms of stability.

Phosphonate-based SAMs demonstrate significantly higher hydrolytic stability compared to their alkoxysilane counterparts, especially under neutral or alkaline aqueous conditions. princeton.edu The metal-O-P bond is inherently more robust against hydrolysis than the metal-O-Si bond. acs.org For example, on mesoporous γ-alumina membranes, a polyethylene (B3416737) glycol (PEG) graft attached via a phosphonic acid linker remained stable in pure water for over 200 hours, whereas the same polymer attached with an alkoxysilane linker was unstable. acs.org Similarly, on a key titanium alloy (Ti-6Al-4V), phosphonate monolayers showed excellent stability at a physiological pH of 7.5, while siloxane monolayers were almost completely cleaved by hydrolysis. princeton.edu This enhanced stability makes phosphonate linkers more desirable for applications requiring long-term performance in aqueous or biological environments. acs.org

| Feature | Phosphonate Linking Group | Alkoxysilane Linking Group |

| Bond to Oxide | Metal-O-P | Metal-O-Si |

| Hydrolytic Stability | High, especially in alkaline conditions princeton.edu | Poor, particularly in alkaline conditions princeton.edu |

| Surface Coverage | Can achieve high surface loading princeton.edu | Can be limited by surface OH content princeton.edu |

| Side Reactions | Less prone to self-polymerization | Tendency for lateral cross-linking and self-polymerization Current time information in Pasuruan, ID. |

| Substrate Versatility | Strong binding to a wide range of metal oxides (Al₂O₃, TiO₂, ZrO₂, etc.) nih.gov | Primarily used for silica (B1680970) and glass surfaces acs.org |

Molecular Organization, Packing, Order, and Alignment in Phosphonate SAMs

High-quality SAMs are characterized by a high degree of molecular organization, including dense packing, uniform alignment, and long-range order. acs.orgutexas.edursc.org These structural characteristics are crucial as they directly influence the macroscopic properties of the modified surface, such as wettability, corrosion resistance, and electronic behavior. nih.gov

Phosphonic acids are known to form densely packed, well-ordered monolayers on various oxide surfaces. acs.orgtue.nl The strong intermolecular interactions (van der Waals forces between alkyl chains) and the robust headgroup-substrate interaction contribute to a high degree of self-organization. Techniques such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Sum-Frequency Generation (SFG) spectroscopy are used to probe the molecular orientation within these monolayers. nih.govacs.org For long-chain alkylphosphonic acids like octadecylphosphonic acid (ODPA), these studies reveal that the alkyl chains are tilted with respect to the surface normal, with reported tilt angles of approximately 37°. acs.orgrsc.org This tilted, crystalline-like packing allows for a high surface coverage. Gravimetric analysis of ODPA on a native silicon oxide surface showed a packing density corresponding to a cross-sectional area of about 18.5 Ų per molecule, which is consistent with close-packed alkyl chains. researchgate.net

| SAM Molecule | Substrate | Characterization Technique | Key Finding | Reference |

| Octadecylphosphonic acid (ODPA) | Silicon Oxide | NEXAFS, SFG | Well-ordered layer with a chain tilt angle of ~37° | acs.orgrsc.org |

| 11-hydroxyundecylphosphonic acid | Silicon Oxide | NEXAFS, SFG | Ordered monolayer with a chain tilt angle of ~45° | acs.org |

| Octadecylphosphonic acid (ODPA) | Silicon Oxide | QCM | Dense packing with a cross-sectional area of ~18.5 Ų/molecule | researchgate.net |

Tuning Work Function of Electronic Materials (e.g., ZnO, ITO)

The work function (WF) of an electrode material is a critical parameter that governs charge injection and extraction efficiency in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Modifying electrode surfaces with SAMs provides a powerful method to tune their work function. acs.org

Phosphonic acid-based SAMs are particularly effective for this purpose on transparent conductive oxides such as zinc oxide (ZnO) and indium tin oxide (ITO). nih.gov The change in work function arises from the dipole moment created by the layer of assembled molecules at the interface. The magnitude and direction of this dipole depend on the chemical structure of the phosphonic acid molecule. By selecting molecules with different terminal groups (e.g., electron-donating or electron-withdrawing groups), the work function of the underlying oxide can be precisely and systematically controlled. For example, studies have shown that the work function of ZnO can be tuned over a very wide range—more than 1.5 eV—using a variety of substituted phosphonic acids. researchgate.netrsc.orgnih.gov This allows ZnO to be engineered as either an efficient electron-injecting or hole-injecting contact, simply by choosing the appropriate molecular modifier. acs.org

| Substrate | Phosphonic Acid Modifier | Work Function Shift (ΔΦ) | Resulting Work Function | Reference |

| ZnO | Variety of substituted benzylphosphonic acids | Ranged from approx. -0.2 eV to +1.4 eV | Tuned from 4.1 eV to 5.7 eV | researchgate.netrsc.orgnih.gov |

| ITO | Pentafluorobenzyl phosphonic acid (PFBPA) | Increase | N/A (Shift confirmed) | nih.gov |

| ZnO | Partially fluorinated alkyl and aromatic phosphonates | Tailorable shift based on molecular dipole | N/A (Shift confirmed) |

Integration into Hybrid and Composite Materials

Organic-inorganic hybrid materials combine the distinct properties of both components—for example, the mechanical strength and thermal stability of an inorganic phase with the processability and functional versatility of an organic polymer. Phosphonic acids are excellent candidates for facilitating the integration of these disparate phases. ibm.com

Role as Linkers between Inorganic and Organic Phases

This compound and similar functionalized phosphonic acids serve as molecular bridges or linkers that covalently connect inorganic materials (like metal oxide nanoparticles or surfaces) to an organic matrix. acs.orgresearchgate.netnih.gov The phosphonic acid headgroup forms a strong, stable bond with the inorganic component. The organic tail, in this case, the bromopropyl group, can then be used to react with and integrate into a surrounding organic phase.

This linker role is fundamental in creating well-dispersed and stable composite materials. For example, modifying the surface of inorganic nanoparticles with a phosphonic acid SAM prevents their aggregation and improves their compatibility with a polymer matrix, leading to enhanced material properties. The bromine functionality further allows for subsequent reactions, such as polymerization, to covalently graft the organic phase directly from the inorganic surface, ensuring a robust and permanent connection between the two phases. nih.gov This approach has been used to create crystalline hybrid materials where the phosphonic acid precursor dictates the structure and topology of the final material. researchgate.netnih.gov

Synthesis of Organosoluble Zirconium Phosphonate Nanocomposites

The development of organosoluble zirconium phosphonate nanocomposites is a notable application of this compound. rsc.org These hybrid organic-inorganic materials are synthesized through the reaction of this compound with a zirconium precursor, such as zirconium(IV) n-propoxide. rsc.org This process results in the formation of layered zirconium phosphonate structures. rsc.org

A key feature of this application is the subsequent functionalization of the bromo-group on the phosphonic acid. By reacting these groups with long-chain tertiary amines, for instance, N,N-dimethyloctadecylamine, quaternary ammonium (B1175870) salts are formed. This modification is crucial as it imparts solubility in various organic solvents to the otherwise inorganic zirconium phosphonate layers. rsc.org The resulting nanocomposites exhibit good organosolubility, ranging from 0.1 to 0.5 g/mL in different solvents. rsc.orgrsc.org

This solubility allows for the solution-based processing of these materials, facilitating their use in applications such as thin-film deposition. The ability to tailor the organic component by varying the alkyl chain length of the tertiary amine provides a method for fine-tuning the properties of the final nanocomposite material.

Table 1: Key Reactants in the Synthesis of Organosoluble Zirconium Phosphonate Nanocomposites

| Component | Chemical Formula | Function |

| This compound | C₃H₈BrO₃P | Forms the phosphonate layers and provides a reactive site for functionalization. |

| Zirconium(IV) n-propoxide | C₁₂H₂₈O₄Zr | Serves as the zirconium source for the inorganic backbone. |

| N,N-dimethyloctadecylamine | C₂₀H₄₃N | Acts as the functionalizing agent that introduces organosolubility. |

Hybrid Assemblies Composed of Titanium Dioxide Nanoparticles and Carbon Nanotubes

This compound also functions as a molecular linker in the fabrication of hybrid assemblies of titanium dioxide (TiO₂) nanoparticles and carbon nanotubes (CNTs). The phosphonic acid group has a strong affinity for and selectively binds to the surface of TiO₂ nanoparticles, forming a self-assembled monolayer. mdpi.com This robust anchoring is a critical first step in the assembly process.

Once the this compound is attached to the TiO₂ surface, its terminal bromo-group is exposed and available for further reaction. This reactive group enables the covalent attachment of functionalized carbon nanotubes. For example, CNTs modified with nucleophilic groups can react with the bromo-group, creating a stable, covalently linked hybrid structure.

These hybrid materials synergistically combine the advantageous properties of their individual components. The resulting assemblies benefit from the photocatalytic and semiconductor properties of TiO₂ nanoparticles and the exceptional electrical conductivity and mechanical strength of carbon nanotubes. researchgate.netrsc.org Such integrated systems hold promise for applications in photocatalysis, solar energy conversion, and advanced sensing technologies.

Table 2: Components and Their Roles in TiO₂-CNT Hybrid Assemblies

| Component | Primary Function | Role of this compound |

| Titanium Dioxide (TiO₂) Nanoparticles | Photocatalytic activity, semiconductor properties. | Anchors to the TiO₂ surface via its phosphonic acid headgroup. |

| Carbon Nanotubes (CNTs) | High electrical conductivity, excellent mechanical strength. | The bromo-group provides a covalent linkage point for functionalized CNTs. |

| This compound | Molecular Linker | Covalently connects the TiO₂ nanoparticles and the carbon nanotubes. |

Catalytic and Electrochemical Applications of 3 Bromopropyl Phosphonic Acid Derivatives

Design of Tethered Catalyst Systems for Electrocatalytic Reduction

The design of tethered catalyst systems represents a significant advancement in electrocatalytic reduction, offering a method to immobilize homogeneous catalysts onto an electrode surface. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and potential for reuse. Derivatives of (3-bromopropyl)phosphonic acid are instrumental in this process, providing a stable anchor to the electrode surface.

Application in Carbon Dioxide (CO₂) Reduction on Copper Surfaces

This compound is utilized in the formation of self-assembled monolayers (SAMs) on copper surfaces, which serve as a foundation for tethering catalysts for the electrochemical reduction of carbon dioxide (CO₂). This process involves the phosphonic acid group strongly binding to the copper oxide layer on the electrode surface, while the bromopropyl group provides a reactive site for the subsequent attachment of a catalytic molecule.

In one approach, the bromo-functionalized surface is used to immobilize a terpyridine-metal complex, a known catalyst for CO₂ reduction. The attachment is achieved through a "click" reaction, where a terpyridine ligand modified with a terminal alkyne reacts with the surface-bound bromide that has been converted to an azide (B81097). This creates a stable, covalently linked catalytic system on the copper electrode. The optimization of the SAM formation is crucial for achieving high catalyst loading and activity. Research has shown that the concentration of the this compound solution and the solvent used for deposition significantly impact the quality and coverage of the monolayer. For instance, optimal surface coverage has been observed using a 1.0 mM solution of this compound in acetone umw.edu.

Stable Binding and Reusability of Surface-Bound Catalysts

A key advantage of using this compound for tethering catalysts is the formation of a stable bond between the catalyst and the electrode surface. The phosphonic acid headgroup provides a robust anchor to the metal oxide surface, ensuring that the catalyst remains immobilized during the electrochemical process. This stable binding is critical for the long-term performance and reusability of the catalyst system.

The covalent attachment of the catalyst to the surface via the propyl chain further enhances the stability of the system, preventing leaching of the catalyst into the electrolyte solution. This immobilization strategy allows for the catalyst to be reused over multiple cycles without significant loss of activity, which is a major advantage over homogeneous systems where catalyst recovery can be challenging and costly. The ability to create stable and reusable surface-bound catalysts is a significant step towards the development of practical and efficient electrochemical CO₂ reduction systems umw.edu.

Role in Homogenization of Metal-Supported Catalysts

Derivatives of this compound play a crucial role in the novel approach of homogenizing traditionally heterogeneous metal-supported catalysts. This strategy aims to bridge the gap between homogeneous and heterogeneous catalysis by rendering the supported catalyst soluble in the reaction medium, thereby improving accessibility to the active sites and enhancing catalytic activity.

An important example is the use of Diethyl(3-bromopropyl)phosphonate in the synthesis of organosoluble zirconium phosphonate (B1237965) nanocomposites. These nanocomposites can then act as supports for chiral ruthenium catalysts. The resulting catalyst system is soluble in the reaction medium, effectively behaving as a homogeneous catalyst during the reaction. This "homogenization" allows for reactions to proceed under milder conditions with higher efficiency. After the reaction is complete, the catalyst can be precipitated and recovered, retaining the practical benefits of a heterogeneous system.

Application in Asymmetric Hydrogenation Processes

In the field of asymmetric hydrogenation, derivatives of this compound are instrumental in the development of innovative catalyst supports. Asymmetric hydrogenation is a critical process for the synthesis of chiral molecules, which are of great importance in the pharmaceutical and fine chemical industries.

The organosoluble zirconium phosphonate nanocomposites, synthesized using phosphonic acid derivatives, have been successfully employed as supports for chiral ruthenium catalysts in asymmetric hydrogenation reactions semanticscholar.org. The solubility of these nanocomposite-supported catalysts in the reaction solvent leads to enhanced catalytic performance, including higher enantioselectivity and turnover numbers, compared to their traditional heterogeneous counterparts. This approach represents a significant advancement in combining the advantages of both homogeneous and heterogeneous catalysis for asymmetric synthesis.

| Catalyst System | Application | Key Advantage |

| Ruthenium supported on organosoluble zirconium phosphonate nanocomposites | Asymmetric Hydrogenation | Homogenization of the catalyst system, leading to improved activity and selectivity. |

Heterogeneous Catalysis via Phosphonic Acid Functionalized Supports

The functionalization of solid supports with phosphonic acids, including this compound and its derivatives, is a powerful strategy for creating novel heterogeneous catalysts. The phosphonic acid group provides a strong binding site for metal ions and nanoparticles, while the organic tail can be modified to tune the properties of the catalyst.

This compound and its ester derivatives, such as Diethyl(3-bromopropyl)phosphonate and bis(trimethyl)silyl(3-bromopropyl)phosphonate, are used to modify the surfaces of various materials, including silica (B1680970) and metal oxides. For instance, silica surfaces can be functionalized with these compounds to create a platform for immobilizing catalytically active species acs.org.

Furthermore, bis(trimethyl)silyl(3-bromopropyl)phosphonate has been used in the synthesis of phosphonate-substituted zirconium oxo clusters nih.gov. These clusters are well-defined molecular analogues of zirconia and can serve as supports for single-site catalysts. The bromopropyl group on these clusters provides a handle for further functionalization, allowing for the covalent attachment of catalytic metal complexes. This approach enables the precise design of heterogeneous catalysts with well-defined active sites, leading to improved control over catalytic reactions.

| Functionalized Support | Precursor | Application |

| Phosphonate-functionalized silica | Diethyl(3-bromopropyl)phosphonate | Immobilization of catalytic species |

| Phosphonate-substituted zirconium oxo clusters | bis(trimethyl)silyl(3-bromopropyl)phosphonate | Supports for single-site catalysts |

Biomedical and Biological Research Pertaining to 3 Bromopropyl Phosphonic Acid and Phosphonic Acid Analogs

Design of Bioactive Molecules and Prodrugs Incorporating Phosphonic Acid Moieties

The phosphonate (B1237965) group is a cornerstone in the design of bioactive molecules due to its role as a non-hydrolyzable bioisostere of the phosphate (B84403) moiety. nih.govnih.gov In many biological processes, phosphate esters are substrates for enzymes, but their phosphorus-oxygen (P-O) bond is susceptible to enzymatic cleavage. By replacing this bond with a more stable C-P bond, medicinal chemists can design molecules that resist metabolic degradation, thereby prolonging their therapeutic effect. nih.govmdpi.com This stability makes phosphonates ideal for developing enzyme inhibitors and antiviral agents. nih.govgenalyte.com

A significant challenge with phosphonate-containing drugs is their poor membrane permeability due to the negatively charged phosphonic acid group at physiological pH. To overcome this, prodrug strategies are widely employed. nih.gov These strategies involve masking the phosphonate's charge with lipophilic groups that are cleaved in vivo to release the active drug. tcichemicals.com (3-Bromopropyl)phosphonic acid, with its reactive alkyl halide, serves as a valuable synthon for creating such complex bioactive molecules. The terminal bromine can be substituted by various nucleophiles to attach other pharmacologically active parts, while the phosphonic acid can be modified into a prodrug form. researchgate.net

Table 1: Prodrug Strategies for Phosphonate-Based Therapeutics

| Prodrug Strategy | Description | Mechanism of Action | Example Moiety |

|---|---|---|---|

| Acyloxyalkyl Esters | Masks the phosphonate with ester groups containing an acyloxyalkyl function. | Cleaved by esterase enzymes to form a hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to yield the active drug. tcichemicals.com | Pivaloyloxymethyl (POM) tcichemicals.com |

| Aryl Esters | Uses aryl groups to protect the phosphonate. The rate of hydrolysis can be tuned by modifying substituents on the aryl ring. | Hydrolyzed enzymatically to release the active phosphonic acid. | Substituted Phenyl Esters |

| Phosphoramidates | One of the phosphonate hydroxyl groups is replaced with an amino acid ester. | The ester is cleaved, followed by cyclization and release of the active drug. This strategy can target specific transporter proteins. | Amino Acid Esters |

| Lipid Conjugates | Attaches long-chain lipids to the phosphonate group to enhance membrane permeability. | The lipid portion is cleaved by intracellular enzymes, releasing the active phosphonate. tcichemicals.com | Hexadecyloxypropyl (HDP) tcichemicals.com |

Strategies for Bone Targeting and Medical Imaging

Phosphonic acids, and particularly bisphosphonates, exhibit a strong affinity for hydroxyapatite, the primary mineral component of bone. researchgate.netprinceton.edu This inherent property makes them excellent candidates for bone-targeting drugs and imaging agents. By conjugating a therapeutic agent or an imaging moiety to a phosphonate, it is possible to deliver it specifically to bone tissue, increasing local concentration and reducing systemic side effects. princeton.eduacs.org This strategy has been successfully applied in treating bone disorders like osteoporosis and in managing bone metastases. researchgate.netscispace.com

In medical imaging, phosphonates serve as carriers for radionuclides or fluorescent dyes to visualize bone metabolism, fractures, or disease. researchgate.netacs.org For instance, phosphonate derivatives are conjugated with chelators like DOTA, which can then complex with radioisotopes such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) scans or Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy. rsc.org Similarly, conjugation with near-infrared (NIR) fluorophores enables high-resolution optical imaging of bone. acs.org this compound is an ideal linker for such applications, where the phosphonate group acts as the bone-homing agent and the bromopropyl chain provides a covalent attachment point for the imaging probe. researchgate.net

Table 2: Moieties Conjugated to Phosphonates for Medical Imaging

| Imaging Modality | Conjugated Moiety Type | Specific Examples | Application |

|---|---|---|---|

| PET/SPECT Imaging | Radionuclide Chelators | DOTA, NOTA, BPAMD researchgate.netrsc.org | Complexation of radioisotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu) for diagnosing and treating bone metastases. rsc.org |

| Fluorescence Imaging | Fluorophores | Near-Infrared (NIR) Dyes acs.org | High-resolution imaging of bone growth, resorption, and drug delivery in preclinical research. acs.org |

| X-ray Imaging | Contrast Agents | Gold Nanoparticles researchgate.net | Enhanced contrast for imaging microcalcifications or bone damage. researchgate.net |

| Magnetic Resonance Imaging (MRI) | MRI Contrast Agents | Gadolinium Chelates | Improving the resolution of bone structures and pathologies in MRI scans. |

Development of Novel Chemical and Biochemical Sensors

Phosphonic acids are increasingly used in the development of chemical and biochemical sensors due to their ability to form stable, well-ordered self-assembled monolayers (SAMs) on various metal oxide surfaces, such as silicon oxide (SiO₂), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂). nih.govnih.gov This property is critical for creating reliable and reproducible sensor platforms. nih.gov The phosphonic acid headgroup binds strongly to the oxide surface, while the organic tail can be functionalized with specific receptors to detect target analytes.

The bifunctional nature of this compound allows it to act as a molecular bridge in sensor construction. The phosphonate end anchors the molecule to the sensor surface, and the terminal bromine can be chemically modified to attach biorecognition elements like antibodies, enzymes, or DNA strands. researchgate.net Furthermore, zirconium phosphonate materials are being explored for their ion-exchange properties and high thermal stability, making them suitable for fabricating robust electrochemical and optical sensors. nih.govmdpi.com These materials can be designed with specific functionalities, such as exposed carboxylic or phosphonic groups, to create surfaces with tailored binding and sensing capabilities for ions, small molecules, and biomolecules. nih.gov

Table 3: Principles of Phosphonate-Based Sensor Platforms

| Sensor Platform | Principle of Operation | Role of Phosphonic Acid | Example Application |

|---|---|---|---|

| Silicon Photonic Biosensors | Detects changes in the refractive index near the sensor surface upon analyte binding. | Forms a stable self-assembled monolayer (SAM) for the robust attachment of bioreceptors (e.g., glycans, proteins). genalyte.com | Detection of protein-carbohydrate interactions and virus particles. |

| Zirconium Phosphonate Surfaces | Utilizes the high affinity of zirconium for phosphate/phosphonate groups to capture target molecules. nih.gov | Forms the structural framework of the sensor surface, providing sites for immobilizing phosphopeptides or phosphate-tagged proteins. nih.gov | Immobilization of phosphoproteins for studying cellular signaling pathways. nih.gov |

| Titanium-Based Biosensors | Measures changes in surface properties upon biomolecular interaction. | Creates highly stable SAMs on titanium surfaces, often mediated by zirconium ions, for patterning and immobilizing proteins. nih.gov | Development of biocompatible implants with surfaces that promote specific cellular responses. nih.gov |

| Organic Field-Effect Transistors (OFETs) | Detects analyte binding through changes in the electrical properties of the transistor. | Acts as a dielectric or interface modification layer on metal oxide gates to improve sensor performance and stability. | Low-voltage, high-performance chemical and biological sensing. |

Phosphonate Analogs as Enzyme Inhibitors and Activity-Based Probes

Phosphonate analogs are highly effective enzyme inhibitors because their tetrahedral structure mimics the transition state of reactions involving phosphate or carboxylate substrates. researchgate.net The stability of the C-P bond prevents the inhibitor from being processed and released by the enzyme, leading to potent and often irreversible inhibition. This "transition-state analogy" is a powerful principle in drug design. For example, phosphonate analogs of peptide substrates have been synthesized and shown to be picomolar inhibitors of metalloproteases like carboxypeptidase A.

These compounds are also used to create activity-based probes (ABPs), which are tools for studying enzyme function. An ABP typically consists of a reactive group (warhead) that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for detection. The reactive bromine in this compound can be used to synthesize such probes, linking the phosphonate recognition element to a reporter tag. This allows for the specific labeling and quantification of active enzymes in complex biological samples, which is valuable in drug discovery and diagnostics.

Table 4: Examples of Enzymes Targeted by Phosphonate Analogs

| Enzyme Class | Specific Enzyme Example | Role of Phosphonate | Inhibitor Potency |

|---|---|---|---|

| Metalloproteases | Carboxypeptidase A | Mimics the tetrahedral transition state of peptide bond hydrolysis. | Potent reversible inhibitors with dissociation constants in the picomolar (pM) range. |

| Serine Hydrolases | Acetylcholinesterase (AChE) | Acts as an irreversible inhibitor by phosphonylating the active site serine residue. | Binds with high affinity and modifies the enzyme. |

| Phosphatases | Prostatic Acid Phosphatase | Mimics the phosphate substrate, leading to potent inhibition. | α-aminobenzylphosphonic acids show IC₅₀ values in the nanomolar (nM) range. |

| Viral Polymerases | HIV Reverse Transcriptase, Hepatitis B Polymerase | Act as chain terminators after being metabolized to their diphosphate (B83284) form, mimicking natural nucleotides. genalyte.com | Adefovir and Tenofovir are clinically used antiviral drugs based on this principle. nih.govgenalyte.com |

Potential for Enhancing Stability in Biomedical Applications

A defining feature of phosphonates is their superior stability compared to phosphate esters. The C-P bond is resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis. nih.gov This robustness is highly advantageous in various biomedical applications, ensuring that phosphonate-based molecules maintain their structural integrity and function under physiological conditions. mdpi.com

This enhanced stability is exploited in several ways. In drug development, it leads to therapeutics with longer half-lives and improved pharmacokinetic profiles. mdpi.com For surface modifications, phosphonate SAMs provide more durable and stable coatings on implants and sensors compared to alternatives like silanes, especially in aqueous environments and across a wide pH range. In nanotechnology, phosphonate-based polymer coatings are used to achieve long-term colloidal stability of nanoparticles in biological buffers, which is crucial for their use in bioimaging and drug delivery. This stability prevents the aggregation and premature degradation of nanoparticles, ensuring they reach their target and perform their function effectively.

Table 5: Applications Benefiting from the Enhanced Stability of Phosphonates

| Application Area | Advantage of Phosphonate Stability | Comparison to Phosphate Esters | Specific Example |

|---|---|---|---|

| Therapeutic Drugs | Increased resistance to enzymatic degradation, leading to longer biological half-life. mdpi.com | Phosphate esters are readily cleaved by phosphatase enzymes. | Acyclic nucleoside phosphonates (e.g., Tenofovir) used as long-acting antiviral agents. nih.gov |

| Surface Coatings for Implants/Sensors | Formation of robust, densely-packed monolayers that are stable in aqueous and extreme pH conditions. | Phosphate-based coatings can be less stable and prone to hydrolysis. | Phosphonate SAMs on titanium or silicon oxide surfaces for biosensors and biocompatible implants. nih.gov |

| Nanoparticle Stabilization | Provides excellent long-term colloidal stability for nanoparticles in biological buffers. | Phosphate-coated nanoparticles may be less stable, especially in phosphate-rich biological media. | Phosphonate-based polymer coatings for upconversion nanoparticles (UCNPs) used in bioimaging. |

| Enzyme Inhibitors and Probes | Forms a stable, often covalent, bond with the target enzyme, leading to prolonged or irreversible inhibition. | Phosphate analogs can be hydrolyzed and released from the enzyme's active site. | Phosphonate-based inhibitors of proteases and esterases for research and therapeutic use. |

Environmental and Green Chemistry Considerations

Sorption Properties for Metal Ion Remediation

Phosphonic acids are recognized for their coordination properties, with the three oxygen atoms of the phosphonic acid group capable of engaging in coordination or iono-covalent bonds with metal ions. beilstein-journals.orgnih.gov This characteristic makes them promising candidates for the development of sorbents for metal ion remediation from aqueous solutions. The functionalization of various materials with phosphonic acid groups has been shown to significantly enhance their sorption capacities for a range of metal cations.

The recovery of rare earth elements (REEs) from industrial effluents and low-grade ores is of significant economic and technological importance. Phosphonic acid-functionalized materials have demonstrated high affinity and selectivity for these elements. Studies on biopolymers, such as gellan gum and chitosan composites, functionalized with phosphonic acid groups have shown a substantial increase in their sorption capacity for Lanthanum (La(III)) compared to the non-functionalized materials. researchgate.netnih.govnih.govmdpi.com

In one study, the phosphorylation of a gellan gum/chitosan composite resulted in a more than threefold increase in the sorption capacity for La(III), from 0.226 mmol/g in the raw composite to 0.78 mmol/g in the phosphonic-functionalized version. researchgate.netnih.govnih.govmdpi.com The sorption process is pH-dependent, with optimal binding of La(III) ions observed at a pH of 4. researchgate.netnih.govnih.govmdpi.com The mechanism of sorption is attributed to the strong interaction between the phosphonate (B1237965) groups and the metal ions. researchgate.netnih.govnih.govmdpi.com

Similarly, the phosphorylation of alginate/polyethylenimine (ALPEI) hydrogel beads has been shown to dramatically improve their affinity for La(III) and Terbium (Tb(III)). calpoly.edu Compared to the raw beads, the sorption capacity of the functionalized sorbent increased by 4.5 times for La(III) and up to 6.9 times for Tb(III). calpoly.edu The enhanced sorption is attributed to the newly introduced phosphonate groups. calpoly.edu

Table 1: Sorption Capacities of Phosphonic Acid Functionalized Sorbents for Lanthanum (III)

| Sorbent Material | Initial La(III) Concentration | pH | Sorption Capacity (mmol/g) | Reference |

| Phosphorylated Gellan Gum/Chitosan | Not specified | 4 | 0.78 | researchgate.netnih.govnih.govmdpi.com |

| Raw Gellan Gum/Chitosan | Not specified | 4 | 0.226 | researchgate.netnih.govnih.govmdpi.com |

| Phosphorylated Alginate/Polyethylenimine Beads | 50 mg/L | 1-5 | ~0.465 | calpoly.edu |

| Raw Alginate/Polyethylenimine Beads | 50 mg/L | 1-5 | ~0.104 | calpoly.edu |

Note: The sorption capacities are presented as reported in the respective studies and may have been determined under different experimental conditions.